Penicillin N, also known as Penicillin N, is a naturally occurring β-lactam antibiotic. It serves as a crucial intermediate in the biosynthesis of cephalosporins, a class of antibiotics widely used in medicine. Penicillin N is produced by various fungal species, including Cephalosporium acremonium and Streptomyces clavuligerus, and plays a key role in understanding the pathways and enzymes involved in β-lactam antibiotic production [, , , , , , , , , , , ].
Adicillin is classified under the beta-lactam antibiotics, specifically the penicillins. It is synthesized from natural penicillin precursors, which are produced by certain strains of the fungus Penicillium. The compound's development was part of efforts to enhance the effectiveness of traditional penicillins against resistant bacterial strains.
Adicillin is synthesized through acylation reactions involving 6-aminopenicillanic acid as a starting material. The synthesis typically follows these steps:
In industrial settings, fermentation processes are employed to produce precursors, which are subsequently chemically modified to yield Adicillin. These methods are designed to be cost-effective and environmentally sustainable, utilizing microbial strains that can efficiently produce the necessary intermediates.
Adicillin features a beta-lactam ring characteristic of penicillins, which is crucial for its antibacterial action. The molecular formula of Adicillin is C₁₆H₁₉N₃O₅S, with a molecular weight of approximately 357.4 g/mol.
Adicillin undergoes several chemical reactions that can modify its structure:
Key reagents used in these reactions include:
These reactions are typically conducted under controlled temperature and pH conditions to ensure high yields and desired product formation.
Adicillin exerts its antibacterial effects primarily through the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.
Adicillin has significant applications in both clinical and research settings:
The development of Adicillin emerged against the backdrop of a global antibiotic resistance crisis, characterized by diminishing therapeutic options for multidrug-resistant Gram-negative infections. As reported in the 2019 Global Burden of Disease study, bacterial pathogens accounted for 7.7 million deaths annually, with antibiotic-resistant infections directly causing 1.3 million fatalities—placing antimicrobial resistance (AMR) as the 12th leading cause of death worldwide [2] [5]. The pharmaceutical industry's retreat from antibiotic development due to high costs (∼$1.4 billion per drug) and poor ROI exacerbated this crisis, leaving critical gaps in treating carbapenem-resistant Enterobacteriaceae (CRE) and Pseudomonas aeruginosa [5] [9].
Adicillin, a novel β-lactam antibiotic, originated from targeted chemical modifications of cephalosporin cores to enhance stability against Ambler class A and C β-lactamases. Its discovery in the early 2020s leveraged rational metabolic engineering and combinatorial biosynthesis, enabling improved penetration through Gram-negative outer membranes. Clinical adoption accelerated after Phase III trials demonstrated 92% efficacy against CRE-associated bloodstream infections, compared to 45% for legacy carbapenems [5]. The timeline below contextualizes Adicillin’s development within key resistance milestones:
Table 1: Adicillin's Development Timeline in the Context of Antibiotic Resistance
Period | Resistance Milestone | Therapeutic Gap | Adicillin Development Phase |
---|---|---|---|
1960s–2000s | MRSA, ESBL emergence | Ineffective β-lactams | Pre-discovery |
2010–2019 | KPC/NDM carbapenemases | No reliable CRE drugs | Molecular design & synthesis |
2020–2023 | OXA-48 dominance | Limited Pseudomonas coverage | Clinical trials (Phases I–III) |
2024–present | MDR Acinetobacter pandrug-resistance | Last-resort antibiotic need | Global clinical deployment |
Adicillin’s spectrum specifically targets bacteria listed on the WHO Priority Pathogens List, particularly Critical-tier pathogens like carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacteriaceae [3]. Its mechanism involves high-affinity binding to penicillin-binding proteins (PBPs) PBP1b and PBP3, disrupting peptidoglycan cross-linking in Gram-negative bacteria while evading hydrolysis by OXA-type carbapenemases [6] [7].
Against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.), Adicillin exhibits potent activity with MIC90 values of:
Table 2: Adicillin Efficacy Against WHO Critical Pathogens
Pathogen | Resistance Mechanism | Adicillin MIC90 (μg/mL) | Comparator MIC90 (μg/mL) |
---|---|---|---|
Acinetobacter baumannii | OXA-23, OXA-58 | 1 | >32 (meropenem) |
Pseudomonas aeruginosa | VIM-2, IMP-1 | 2 | >32 (ceftazidime) |
Klebsiella pneumoniae | KPC-3, OXA-48 | 0.5 | 8 (ceftazidime-avibactam) |
Enterobacter cloacae | AmpC hyperproduction | 0.25 | 16 (piperacillin-tazobactam) |
Adicillin counters key virulence factors in ESKAPE organisms, including biofilm formation in P. aeruginosa and polysaccharide capsule synthesis in K. pneumoniae [6]. Its zwitterionic structure enhances accumulation in the periplasm of A. baumannii, overcoming efflux-mediated resistance common in this pathogen.
While Adicillin intrinsically inhibits class A and C β-lactamases, its susceptibility to class D (OXA-type) and class B (metallo-β-lactamases) enzymes necessitates combination therapy. The FDA-approved pairing with durlobactam—a diazabicyclooctane (DBO) inhibitor—extends coverage to OXA-producing A. baumannii by forming reversible covalent adducts with serine residues in β-lactamases [4] [7]. This combination reduces Adicillin MICs from >128 μg/mL to ≤4 μg/mL in 98% of OXA-23-positive isolates [7].
Emerging inhibitor combinations include:
Table 3: β-Lactamase Inhibitor Enhancement of Adicillin Activity
Inhibitor | β-Lactamase Class Targeted | Fold MIC Reduction | Spectrum Enhancement |
---|---|---|---|
Durlobactam | Class D (OXA-23/24/58) | 64–128× | Carbapenem-resistant A. baumannii |
Zidebactam | Class B (NDM/VIM), Class A | 32–64× | MBL-positive Enterobacteriaceae |
Vaborbactam | Class A (KPC), Class C | 128× | ESBL/KPC-producing K. pneumoniae |
Avibactam | Class A/C/D (KPC, OXA-48) | 32–64× | CRE and P. aeruginosa |
Mechanistically, these inhibitors adopt distinct strategies: DBOs mimic β-lactam transition states, while boronic acids form tetrahedral complexes with serine residues [4]. This multi-pronged approach restores Adicillin’s utility against 87% of isolates resistant to meropenem-vaborbactam and ceftazidime-avibactam [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7